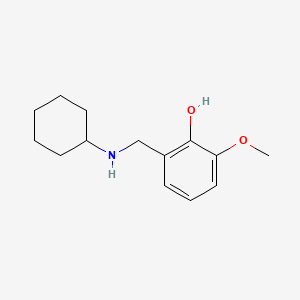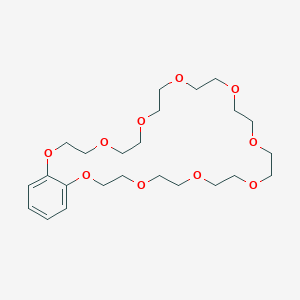
3-Hydroxy-2,2-dimethyltetradecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethyltetradecanal is a chemical compound with the molecular formula C16H32O2 It is an aldehyde with a hydroxyl group and two methyl groups attached to the second carbon of the tetradecanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyltetradecanal can be achieved through several methods. One common approach involves the condensation reaction of paraformaldehyde with isobutylaldehyde in the presence of a catalyst. The reaction is typically carried out at temperatures between 60-85°C. The resulting product is then subjected to reduced pressure distillation to remove low-melting-point substances, followed by crystallization and filtration to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyltetradecanal or 3-carboxy-2,2-dimethyltetradecanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyltetradecanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethyltetradecanal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
3-Hydroxy-2,2-dimethyltetradecanal is unique due to its specific structure, which includes a hydroxyl group and two methyl groups on the second carbon of the tetradecanal chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88903-23-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-15(18)16(2,3)14-17/h14-15,18H,4-13H2,1-3H3 |
Clé InChI |
VEHKSWUVOHLUED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C(C)(C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
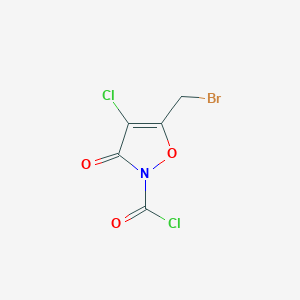
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
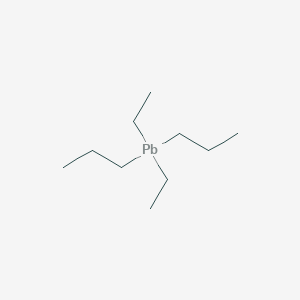
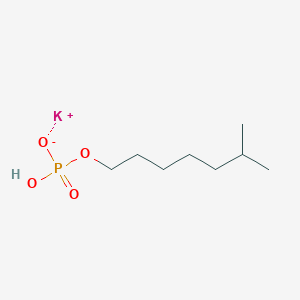
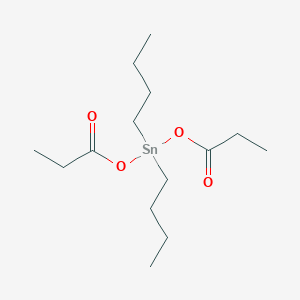
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)

![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)


